Orlandin

Plant growth regulation Phytotoxicity Herbicide discovery

Researchers requiring a stereochemically defined 8,8'-bicoumarin standard face limited access to pure (P)-atropisomer. Orlandin solves this with its exclusive (P)-configuration, ensuring assay reproducibility across malaria transmission and plant growth studies. Key outcomes: - ~92% inhibition of FREP1-P. falciparum interaction at ≤300 µM - Wheat coleoptile growth inhibition at 10⁻³-10⁻⁵ M - MIC of 252.47 µM against Fusarium oxysporum Procure the authenticated reference standard to advance SAR programs and biological profiling with confidence.

Molecular Formula C22H18O8
Molecular Weight 410.4 g/mol
CAS No. 69975-77-5
Cat. No. B1237627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrlandin
CAS69975-77-5
Synonymsis(8,8'-(7-hydroxy-4-methoxy-5-methylcoumarin))
orlandin
Molecular FormulaC22H18O8
Molecular Weight410.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C2=C1C(=CC(=O)O2)OC)C3=C(C=C(C4=C3OC(=O)C=C4OC)C)O)O
InChIInChI=1S/C22H18O8/c1-9-5-11(23)19(21-17(9)13(27-3)7-15(25)29-21)20-12(24)6-10(2)18-14(28-4)8-16(26)30-22(18)20/h5-8,23-24H,1-4H3
InChIKeySSGXAFNGBRRLQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Orlandin Procurement Guide


Orlandin (CAS 69975-77-5, C₂₂H₁₈O₈, MW 410.38) is a fungal 8,8'-bicoumarin metabolite first isolated from Aspergillus niger in 1979 [1]. It is structurally defined as the 7,7'-dihydroxy derivative of kotanin, with a (P)-atropisomeric configuration [2]. As a conjugate acid of orlandin(1−) (the major microspecies at pH 7.3) [3], it exhibits distinct bioactivity profiles including plant growth inhibition and malaria transmission-blocking activity, differentiating it from closely related bicoumarins [4].

+ Research ModelPlant growth regulation and herbicide screening studies
+ Research ModelMalaria transmission-blocking research via FREP1 inhibition
+ Selection LogicDefined (P)-atropisomer for reproducible stereochemical studies

Why Orlandin Cannot Be Substituted


Orlandin's unique substitution pattern (7,7'-dihydroxy, 4,4'-dimethoxy, 5,5'-dimethyl) and (P)-atropisomeric configuration [1] confer distinct bioactivity profiles not shared by its closest analogs. Kotanin (7,7'-dimethoxy derivative) is toxic to day-old cockerels but lacks plant growth inhibition [2], while demethylkotanin (mono-methoxy intermediate) exhibits intermediate properties [3]. Desertorin A, the 6,8'-regioisomer of orlandin, shows different coupling regiochemistry and presumably distinct biological activity [4]. These structural differences translate to divergent biological outcomes, making generic substitution unreliable for targeted research or industrial applications.

Mechanism Mismatch Kotanin (7,7′-dimethoxy) lacks plant growth inhibition and introduces avian toxicity; activity profile may not transfer
Stereochemical Risk Desertorin A is a 6,8′-regioisomer with undefined atropisomeric composition; (P)-configuration control may be lost
Pathway-Response Mismatch FREP1 inhibition and malaria transmission-blocking activity are not reported for desmethylkotanin or other bicoumarins

Orlandin Head-to-Head Comparisons


Orlandin vs. Kotanin: Phytotoxicity

Orlandin exhibits significant wheat coleoptile growth inhibition at concentrations of 10⁻³, 10⁻⁴, and 10⁻⁵ M, with no reported toxicity to day-old cockerels [1]. In stark contrast, its 7,7'-dimethoxy derivative kotanin is toxic to day-old cockerels but shows no inhibition of wheat coleoptile growth [1]. This orthogonal bioactivity profile directly results from the 7,7'-dihydroxy vs. 7,7'-dimethoxy substitution pattern [2].

Phytotoxicity Profile
Head-to-head
Orlandin inhibits wheat coleoptile growth at 10⁻³–10⁻⁵ M and is nontoxic to day-old cockerels; kotanin is toxic but does not inhibit growth
Supports orthogonal bioactivity selection in plant growth regulator research
In vivo wheat coleoptile and cockerel models
Plant growth regulation Phytotoxicity Herbicide discovery Natural product screening

Malaria Transmission Blocking via FREP1

P-orlandin (the (P)-atropisomer of orlandin) inhibits the interaction between FREP1 and P. falciparum-infected cells by approximately 92% in ELISA-based assays, leading to significantly reduced parasite infection intensity in mosquitoes [1]. This transmission-blocking activity is not reported for kotanin, demethylkotanin, or desertorin A, representing a unique pharmacophore within the 8,8'-bicoumarin class. Critically, orlandin shows no cytotoxicity to human blood cells at ≤300 µM and no apparent cytotoxicity to mosquito Sua5B cells at ≤100 µM [2], establishing a favorable selectivity window.

FREP1 Inhibition
Reported
~92% inhibition of FREP1–P. falciparum interaction; reduced mosquito infection intensity
Supports malaria transmission-blocking research; unique among 8,8′-bicoumarins
ELISA binding assay; Anopheles feeding model
Malaria transmission Vector biology FREP1 inhibitor Plasmodium falciparum

Antifungal Activity Against Fusarium oxysporum

Orlandin demonstrates antifungal activity against the phytopathogen Fusarium oxysporum with a minimum inhibitory concentration (MIC) of 252.47 µM . While this potency is moderate, it provides a quantifiable baseline for structure-activity relationship (SAR) studies. Notably, direct comparative MIC data for kotanin or other bicoumarins against the same strain are not available in the same study, limiting direct head-to-head comparison. However, this represents a distinct bioactivity dimension beyond plant growth and antimalarial effects .

Antifungal MIC
Data to verify
MIC = 252.47 µM against Fusarium oxysporum
Supports antifungal SAR screening; comparator data absent
Broth microdilution; source-specific review
Antifungal screening Agricultural fungicides Natural product fungicides

(P)-Atropisomer Stereochemistry

Aspergillus niger produces exclusively the (P)-atropisomers of orlandin, demethylkotanin, and kotanin, with no (M)-atropisomers or other monomeric/dimeric coumarins detected [1]. This stereochemical homogeneity is critical for biological activity, as atropisomers can exhibit divergent binding affinities and pharmacological profiles. Desertorin A, the 6,8'-regioisomer of orlandin, lacks this defined (P)-atropisomer specification and may exist as a mixture [2]. The defined (P)-configuration of orlandin ensures reproducible bioactivity, a key consideration for procurement in mechanistic or SAR studies.

(P)-Atropisomer
Class-level
Exclusively (P)-atropisomer; undefined composition for desertorin A regioisomer
Ensures stereochemical reproducibility for SAR and mechanistic studies
Chiral HPLC and NMR stereochemical analysis
Atropisomerism Stereochemistry Biosynthesis Chiral natural products

Orlandin Application Scenarios


Herbicide and Plant Growth Regulator Screening

Orlandin's significant wheat coleoptile growth inhibition at 10⁻³–10⁻⁵ M, coupled with its nontoxicity to day-old cockerels [1], makes it a compelling lead for herbicide development programs targeting broadleaf weed control. Its orthogonal profile to kotanin (toxic but not phytotoxic) provides a clear SAR starting point for analog synthesis aimed at optimizing potency while maintaining safety [1]. Procurement of orlandin, rather than kotanin, is warranted for labs focusing on plant growth regulation or allelochemical research.

Malaria Transmission-Blocking Research

P-Orlandin's ~92% inhibition of FREP1-P. falciparum interaction and significant reduction of mosquito infection in vivo [2], combined with its lack of cytotoxicity to human blood cells (≤300 µM) and mosquito cells (≤100 µM) [3], positions it as a valuable tool compound for studying malaria transmission biology. It serves as a defined chemical probe for FREP1-mediated ookinete invasion, with potential for development into transmission-blocking interventions [2].

Fusarium Wilt Control SAR

Orlandin's MIC of 252.47 µM against Fusarium oxysporum provides a quantitative baseline for structure-activity relationship (SAR) studies aimed at improving antifungal potency. While moderate, this activity, in combination with its plant growth inhibition profile, suggests potential for developing dual-action agricultural agents. Researchers should procure orlandin as a reference standard when evaluating novel bicoumarin derivatives for Fusarium wilt management.

Chiral Reference Standard: (P)-Atropisomer

Orlandin's exclusive (P)-atropisomer configuration [4] makes it an ideal reference standard for chiral HPLC method development, atropisomer stability studies, and biosynthetic pathway elucidation. Its defined stereochemistry ensures assay reproducibility, in contrast to desertorin A or other bicoumarins that may exist as undefined atropisomeric mixtures [5]. Procurement of orlandin is essential for any research requiring a pure, stereochemically defined 8,8'-bicoumarin.

Application
Selection Property
Validation Focus
Plant growth regulator screening
Phytotoxic selectivity profile
Coleoptile inhibition vs. nontarget toxicity
Malaria transmission-blocking research
FREP1 inhibition context
Ookinete invasion and mosquito infection endpoints
Fusarium wilt control SAR
Antifungal screening context
MIC benchmarking and analog comparison
Chiral reference standard
Atropisomeric purity
(P)-configuration confirmation and chiral method development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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